molecular formula C24H40N4O3 B12800963 Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- CAS No. 87048-98-4

Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)-

Cat. No.: B12800963
CAS No.: 87048-98-4
M. Wt: 432.6 g/mol
InChI Key: WDETWRQQTJNGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)-: is a complex organic compound characterized by the presence of multiple functional groups, including piperazine rings and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivatives, followed by the introduction of the ethanone moiety through a series of nucleophilic substitution and etherification reactions. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its piperazine rings are known to interact with various biological receptors, making it a candidate for the design of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine rings can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

    Ethanone, 1-(4-methylphenyl)-: This compound shares the ethanone moiety but lacks the complex piperazine and ether linkages.

    1-(4-Methyl-1-piperazinyl)ethanone: This compound contains the piperazine ring but is simpler in structure compared to Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)-.

Uniqueness: Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

87048-98-4

Molecular Formula

C24H40N4O3

Molecular Weight

432.6 g/mol

IUPAC Name

1-[2,5-bis[3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone

InChI

InChI=1S/C24H40N4O3/c1-21(29)23-20-22(30-18-4-8-27-14-10-25(2)11-15-27)6-7-24(23)31-19-5-9-28-16-12-26(3)13-17-28/h6-7,20H,4-5,8-19H2,1-3H3

InChI Key

WDETWRQQTJNGQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCCCN2CCN(CC2)C)OCCCN3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.